molecular formula C11H8N2 B14036555 Vonoprazan fumarate impurity 10

Vonoprazan fumarate impurity 10

Cat. No.: B14036555
M. Wt: 168.19 g/mol
InChI Key: AHOVOQVYOFTFAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vonoprazan fumarate impurity 10: is a chemical compound associated with the synthesis and quality control of vonoprazan fumarate, a first-in-class potassium-competitive acid blocker. Vonoprazan fumarate is used primarily for the treatment of acid-related diseases such as gastroesophageal reflux disease, gastric ulcers, and for the eradication of Helicobacter pylori infection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of vonoprazan fumarate impurity 10 involves a multi-step synthetic process. One method includes reacting a compound represented by formula IV with a compound represented by formula VI to obtain a compound represented by formula VII. This compound then undergoes hydrolysis under alkaline conditions to yield this compound .

Industrial Production Methods: The industrial production of this compound is designed to be efficient and cost-effective. The process involves mild reaction conditions, environmentally friendly practices, and the use of low-cost, easily obtainable raw materials. The purification method is simple, and the process is stable and reproducible, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Vonoprazan fumarate impurity 10 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various hydrogenated compounds .

Scientific Research Applications

Chemistry: Vonoprazan fumarate impurity 10 is used in the synthesis and quality control of vonoprazan fumarate. It helps in understanding the chemical properties and stability of the parent compound .

Biology and Medicine: In biological and medical research, this compound is used to study the pharmacokinetics and pharmacodynamics of vonoprazan fumarate. It aids in the development of new therapeutic strategies for acid-related diseases .

Industry: In the pharmaceutical industry, this compound is crucial for ensuring the purity and efficacy of vonoprazan fumarate formulations. It is used in quality control processes to detect and quantify impurities .

Mechanism of Action

Vonoprazan fumarate impurity 10, like vonoprazan fumarate, acts as a potassium-competitive acid blocker. It inhibits the binding of potassium ions to the H±K±ATPase enzyme (proton pump) in the gastric parietal cells, thereby preventing gastric acid secretion. This mechanism is reversible and highly potent, making it effective in acid suppression .

Comparison with Similar Compounds

Uniqueness: Vonoprazan fumarate impurity 10 is unique due to its high potency and reversible inhibition of the proton pump. Unlike traditional proton pump inhibitors, it does not require acid activation and is stable in acidic conditions. This makes it more effective and faster-acting compared to other similar compounds .

Properties

Molecular Formula

C11H8N2

Molecular Weight

168.19 g/mol

IUPAC Name

4-isocyano-2-phenyl-1H-pyrrole

InChI

InChI=1S/C11H8N2/c1-12-10-7-11(13-8-10)9-5-3-2-4-6-9/h2-8,13H

InChI Key

AHOVOQVYOFTFAQ-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]C1=CNC(=C1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.